2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime
Description
Historical Background and Discovery
The development of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime can be traced to the broader historical context of quinoline chemistry, which has its origins in the nineteenth century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called the compound leukol, meaning "white oil" in Greek. The systematic study of quinoline derivatives expanded significantly throughout the nineteenth and twentieth centuries, driven by their demonstrated biological activities and pharmaceutical applications.
The specific development of oxime derivatives of quinoline carbaldehydes emerged as part of the broader exploration of quinoline-based compounds for medicinal applications. Research into quinoline derivatives intensified particularly due to the success of compounds such as chloroquine in antimalarial therapy and the fluoroquinolone antibiotics including ofloxacin, norfloxacin, and ciprofloxacin. The oxime functional group has attracted significant interest in recent decades due to its ease of synthesis through reactions of aldehydes or ketones with hydroxylamine hydrochloride and its diverse biological applications.
Contemporary research has focused on developing efficient synthetic methodologies for quinoline oxime derivatives, with particular attention to environmentally friendly processes. Recent investigations have demonstrated the use of hexamine as an efficient organocatalyst for oxime formation, representing a significant advancement in green chemistry approaches to these compounds. These developments have enabled more systematic studies of the biological and chemical properties of quinoline oxime derivatives, including this compound.
Nomenclature and Chemical Classification
This compound belongs to the broader classification of heterocyclic nitrogen-containing compounds, specifically within the quinoline family of alkaloids and synthetic derivatives. The compound's nomenclature reflects its complex structural features, incorporating multiple functional groups within a fused bicyclic aromatic system. The International Union of Pure and Applied Chemistry name for this compound is 3-(nitrosomethyl)quinolin-2(1H)-one, which describes the positioning of the oxime group and the lactam functionality.
Alternative systematic names include 3-[(1E)-(hydroxyimino)methyl]quinolin-2(1H)-one and 3-[(hydroxyimino)methyl]-1H-quinolin-2-one, all of which accurately describe the structural arrangement. The compound is also known by various synonyms in chemical databases, including 1,2-dihydro-2-oxoquinoline-3-carboxaldehyde oxime and 3-[(E)-(hydroxyimino)methyl]quinolin-2(1H)-one.
From a chemical classification perspective, this compound represents a quinolinone derivative with oxime functionality. Quinolinones constitute an important class of heterocyclic compounds characterized by the presence of both aromatic quinoline and lactam structural elements. The oxime group classifies the compound as a hydroxylamine derivative, specifically an aldoxime due to its formation from an aldehyde precursor. This dual classification places the compound at the intersection of several important chemical families, contributing to its versatility in synthetic and biological applications.
Structural Characteristics and Molecular Configuration
The molecular structure of this compound exhibits several distinctive features that contribute to its chemical and biological properties. The compound possesses the molecular formula C₁₀H₈N₂O₂ with a molecular weight of 188.19 grams per mole. The structure consists of a quinoline ring system with a lactam functionality at the 2-position and an oxime group attached to the 3-position through a methylene bridge.
The quinoline core structure provides aromatic stability and contributes to the compound's ability to interact with biological targets through π-π stacking interactions and hydrogen bonding. The 2-oxo functionality introduces a lactam character to the molecule, which can participate in hydrogen bonding interactions and affects the electronic distribution throughout the aromatic system. The oxime group at the 3-position introduces additional hydrogen bonding capability and can exist in both E and Z geometric isomers, though the E configuration is typically more stable.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.19 g/mol | |
| Melting Point | 245-248°C | |
| InChI Key | QMZPQNDWBQBCLM-UHFFFAOYSA-N |
The three-dimensional configuration of the molecule is influenced by the planarity of the quinoline system and the spatial orientation of the oxime group. Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the compound's conformational preferences and electronic environment. The aromatic protons of the quinoline ring system typically appear in the downfield region of proton nuclear magnetic resonance spectra, while the oxime proton exhibits characteristic chemical shift patterns that confirm the presence of the hydroxylamine functionality.
Registry and Identification Parameters
This compound is officially registered under the Chemical Abstracts Service number 56682-66-7, which serves as its primary identification number in chemical databases and regulatory systems. This registry number provides unambiguous identification of the compound across various chemical information systems and facilitates accurate communication within the scientific community.
The compound is catalogued in multiple chemical databases with consistent identification parameters. PubChem, maintained by the National Center for Biotechnology Information, assigns specific identifiers including the PubChem Compound Identification number and standardized molecular descriptors. The European Chemical Database assigns the compound an European Community number, facilitating regulatory compliance and trade identification within European Union jurisdictions.
Additional identification parameters include the Molecular Design Limited number MFCD06200994, which is used in chemical inventory systems and procurement databases. The compound's Simplified Molecular Input Line Entry System representation provides a standardized text-based description of its molecular structure that enables computer-readable identification: c1(c(=O)[nH]c2c(c1)cccc2)/C=N/O.
| Database | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 56682-66-7 | Registry Number |
| PubChem | 2303648 | Compound ID |
| Molecular Design Limited | MFCD06200994 | Catalog Number |
| European Community | 973-645-7 | EC Number |
International chemical safety and regulatory agencies recognize the compound under these standardized identification systems, ensuring consistent classification and handling protocols across different jurisdictions. The standardized identification parameters facilitate literature searches, patent applications, and regulatory submissions involving this compound.
Significance in Heterocyclic Chemistry Research
This compound holds particular significance in heterocyclic chemistry research due to its versatile synthetic utility and promising biological activities. The compound serves as a crucial intermediate in the synthesis of various quinoline derivatives, which represent one of the most important classes of heterocyclic compounds in medicinal chemistry. Research has demonstrated that quinoline derivatives exhibit diverse biological and physiological activities, including antimicrobial, antituberculosis, antimalarial, anti-inflammatory, anticancer, antihypertensive, and anti-human immunodeficiency virus properties.
The oxime functionality of this compound provides additional synthetic opportunities through its ability to undergo various chemical transformations. Oximes can be reduced to primary amines, hydrolyzed back to carbonyl compounds, or participate in cyclization reactions to form diverse heterocyclic systems. Recent research has explored the use of quinoline oximes in the development of acetylcholinesterase reactivators, which have potential therapeutic applications in treating organophosphate poisoning.
Contemporary investigations have focused on developing more efficient synthetic methodologies for preparing quinoline oxime derivatives. The use of hexamine as an organocatalyst represents a significant advancement in green chemistry approaches, offering advantages such as low cost, environmental compatibility, and operational simplicity. These methodological improvements have enabled researchers to prepare diverse libraries of quinoline oxime compounds for biological screening and structure-activity relationship studies.
The compound's significance extends to its role in understanding quinoline-based molecular recognition and binding interactions. Studies have shown that quinoline derivatives can interact with biological targets through multiple mechanisms, including enzyme inhibition, receptor binding, and nucleic acid intercalation. The structural features of this compound, particularly the combination of the quinolinone core with the oxime functionality, provide an excellent platform for investigating these molecular interactions and developing new therapeutic agents.
Properties
IUPAC Name |
3-(hydroxyiminomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVZQDWMLBBTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Quinoline-3-carbaldehyde Intermediate
While direct literature on the exact synthesis of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde is limited in the provided sources, related quinoline derivatives and oximes are commonly prepared via:
- Condensation reactions involving anthranilic acid derivatives and formylating agents
- Oxidation of methyl-substituted quinolines to the corresponding aldehydes
- Cyclization reactions forming the quinoline ring system with an aldehyde substituent at the 3-position
These methods generally provide the aldehyde intermediate necessary for subsequent oxime formation.
Oximation of Quinolinecarbaldehyde
The critical step to obtain 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is the reaction of the aldehyde group with hydroxylamine or hydroxylamine hydrochloride under controlled conditions.
- Typical procedure:
- The quinolinecarbaldehyde is dissolved in an appropriate solvent such as ethanol or methanol.
- Hydroxylamine hydrochloride is added along with a base (e.g., sodium acetate or triethylamine) to liberate free hydroxylamine.
- The reaction mixture is stirred at room temperature or refluxed gently until completion, monitored by thin-layer chromatography (TLC).
- The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
This oximation step converts the aldehyde group (-CHO) to the oxime (-CH=NOH), yielding the target compound.
Comparative Analysis of Preparation Methods
| Method Aspect | Direct Oximation of Aldehyde | Multi-step Synthesis via Ester Intermediates |
|---|---|---|
| Complexity | Simple | More complex, involves multiple steps |
| Reaction Conditions | Mild (room temp to reflux) | May require oxidation, bromination, etc. |
| Yield | Moderate to high | Variable, often moderate |
| Industrial Suitability | High | Moderate due to complexity |
| Environmental Impact | Low to moderate | Potentially higher due to reagents used |
Notes on Industrial and Laboratory Scale Preparation
- The oximation reaction is generally straightforward and scalable.
- Controlling pH and temperature is crucial to avoid side reactions.
- Purity of starting aldehyde significantly affects the yield and purity of the oxime.
- Avoidance of harsh reagents (e.g., methyl chloroformate) is preferred for environmental and safety reasons.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H8N2O2
- Molecular Weight : 188.18 g/mol
- Functional Groups : Contains an oxime functional group, which is known for its reactivity in various chemical reactions.
Pharmaceutical Development
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime has garnered attention for its potential as:
- Acetylcholinesterase Inhibitor : Similar to other quinoline derivatives, it shows promise in treating neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the brain .
- Antimicrobial Agents : Research indicates that it may exhibit antimicrobial properties, making it a candidate for developing new treatments against resistant bacterial strains .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Synthesis : It is utilized in synthesizing various pharmaceutical agents targeting neurological disorders .
- Fluorescent Probes : Its derivatives are employed to create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high specificity .
Chemical Biology Research
In chemical biology, this compound is used to study:
- Enzyme Inhibition : It contributes to understanding biochemical pathways by exploring enzyme interactions and receptor binding .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of derivatives of this compound on neuronal cultures exposed to neurotoxic agents. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial activity of synthesized derivatives showed that certain modifications of the oxime significantly enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis provided insights into optimizing these compounds for better performance.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | <10 | |
| Derivative A | Antimicrobial | 15 | |
| Derivative B | Neuroprotective | <5 |
Table 2: Synthesis Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Reaction with Hydroxylamine | Ethanol, reflux at 80°C | 85 |
| Purification via Recrystallization | Ethanol-water mixture | 90 |
Mechanism of Action
The mechanism by which 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime are influenced by its substituents. Below is a detailed comparison with quinoline analogs and related oxime derivatives:
Table 1: Molecular and Structural Comparison
Key Observations
In contrast, tetrazole-based oximes (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit higher thermal stability (Td: 288.7°C) due to extensive intermolecular H-bonding .
Synthetic Utility: The aldehyde precursor (C10H7NO2) is pivotal in synthesizing hydrazides and thiosemicarbazones with anticonvulsant activity . For example, Ni(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones show in vitro pharmacological activity .
Biological Relevance: Quinoline-3-carbaldehyde derivatives are often explored for CNS activity. For instance, hydrazide analogs (e.g., compound 4a in ) demonstrate anticonvulsant efficacy in preclinical models . The oxime’s bioactivity remains underexplored but could parallel these findings.
Biological Activity
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of quinoline, it exhibits potential as an antimicrobial, antioxidant, and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a quinoline core with an oxime functional group, which is crucial for its reactivity and biological interactions.
Antioxidant Activity
Research has demonstrated that derivatives of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde exhibit significant antioxidant properties. A study evaluated various Schiff-base derivatives derived from this compound using assays such as DPPH and ABTS. The results indicated that many compounds had IC50 values lower than 10 mg/mL, suggesting strong radical scavenging capabilities compared to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in various studies. The compound has shown activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating promising potential for treating bacterial infections .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably, its ability to induce apoptosis in cancer cell lines has been documented. For example, research involving human cervical cancer cell lines (HeLa) demonstrated that certain derivatives exhibited cytotoxic effects superior to conventional chemotherapeutics . The mechanisms of action often involve DNA intercalation and enzyme inhibition, leading to disruption of cancer cell proliferation .
Case Studies
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline structure allows for intercalation into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The oxime group can inhibit key enzymes involved in metabolic pathways, contributing to its anticancer effects.
- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime?
- Methodological Answer : The oxime derivative is synthesized by reacting 2-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in ethanol under mild conditions. Sodium acetate is added to buffer the reaction, and the mixture is stirred at ambient temperature for 2 hours. Reaction progress is monitored via TLC, followed by extraction with chloroform and purification under reduced pressure . Alternative routes involve condensation of aldehydes with hydroxylamine in aqueous or alcoholic media, with pH adjustments to optimize yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (e.g., H NMR in DMSO-d to confirm the oxime proton at δ ~8.9 ppm and aromatic resonances) .
- Melting point determination (expected range: 198–200°C for analogous oximes) .
- HPLC or LC-MS to assess purity, particularly for hygroscopic samples requiring moisture control (<0.5% by Karl Fischer titration) .
Q. What are the common reactivity patterns of the oxime functional group in this compound?
- Methodological Answer : The oxime group undergoes:
- Cyclization : Intramolecular reactions to form fused heterocycles under acidic or thermal conditions .
- Nucleophilic substitution : At the 2-chloro position (if present) with amines or thiols, enabling diversification of the quinoline scaffold .
- Oxidation/Reduction : For example, oxidation to nitro groups (using KMnO) or reduction to amines (via catalytic hydrogenation) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this oxime?
- Methodological Answer : Density Functional Theory (DFT) studies model reaction intermediates, such as water-addition steps in oxime transfer reactions. For example, computational analysis of acetone oxime systems reveals energy barriers for intermediate stabilization, explaining why specific intermediates (e.g., 4-hydroxylamine adducts) dominate experimentally observed products . Triangulation of computational data with kinetic experiments (e.g., Arrhenius plots) validates mechanistic pathways .
Q. What experimental designs are optimal for evaluating its biological activity, such as antitumor effects?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC values. Include α-aminophosphonate derivatives for structure-activity relationship (SAR) studies .
- In vivo models : Administer derivatives (e.g., 2-oxo-quinoline-α-aminophosphonates) in xenograft mice, monitoring tumor volume and histopathology. Pair with pharmacokinetic studies (plasma half-life, bioavailability) .
- Target validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains or acetylcholinesterase active sites .
Q. How should researchers address discrepancies in spectroscopic data or bioactivity results?
- Methodological Answer :
- Data triangulation : Cross-validate NMR/LC-MS results with independent synthetic batches or alternative characterization (e.g., IR spectroscopy) .
- Statistical rigor : Apply ANOVA or t-tests to bioactivity data, ensuring replicates (n ≥ 3) and outlier analysis. For qualitative contradictions (e.g., unexpected byproducts), use high-resolution mass spectrometry (HRMS) to identify impurities .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Solvent selection : Screen polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation. Add anti-solvents (hexane) to induce nucleation.
- Hygroscopicity management : Store samples in desiccators with silica gel and characterize immediately after purification .
- X-ray diffraction : Collaborate with synchrotron facilities for high-resolution data collection if crystals are microcrystalline .
Q. How does the compound’s mechanism differ in enzyme inhibition vs. reactivation contexts?
- Methodological Answer :
- Inhibition : The quinoline scaffold binds to ATP pockets in kinases via π-π stacking, while the oxime group chelates metal ions (e.g., Mg) critical for catalysis .
- Reactivation : In organophosphate poisoning, the oxime nucleophilically attacks phosphorylated acetylcholinesterase, displacing the phosphate group. Kinetic studies (e.g., reactivation rate constants) quantify efficacy .
Methodological Resources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
